N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-25-12-4-2-3-10(7-12)15(21)18-17-20-19-16(24-17)11-5-6-13-14(8-11)23-9-22-13/h2-8H,9H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCIXYJLHVPUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction using appropriate starting materials.
Attachment of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amidation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvent selection, and reaction condition optimization to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its cytotoxic properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Several compounds share the 1,3,4-oxadiazole scaffold but differ in substituents, impacting their physicochemical and biological properties:
Key Observations :
- Sulfur Effects : The 3-(methylthio) group in the target compound and 3-(thiomethoxy) in Compound 18 introduce sulfur atoms that may influence redox activity or metal-binding properties .
Thiadiazole-Based Analogues
Compounds with 1,3,4-thiadiazole cores (e.g., ) exhibit distinct electronic properties due to sulfur replacing oxygen in the heterocycle:
Key Observations :
- Synthetic Yields : Thiadiazole derivatives in show consistent 80% yields, comparable to oxadiazole syntheses in and .
Functional Group Modifications
Benzamide Substituents
Variations in the benzamide group significantly alter bioactivity:
- 3-(Methylthio)benzamide (Target Compound): The methylthio group may act as a hydrogen bond acceptor or participate in hydrophobic interactions.
- 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide (LMM11, ): Bulkier substituents reduce solubility but improve target specificity .
- Unsubstituted Benzamide (6, ): Simpler benzamide derivatives lack the sulfur-mediated effects seen in the target compound .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a methylthio group. Its molecular formula is CHNOS, with a molecular weight of approximately 358.37 g/mol.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit anticancer properties through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of benzo[d][1,3]dioxole can significantly inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have demonstrated IC values in the micromolar range against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .
- EGFR Inhibition : The compound's activity may also involve the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .
Anticancer Activity
The following table summarizes the anticancer activity of this compound against various cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| HCT116 | 10.0 | Cell cycle arrest |
| HepG2 | 15.0 | EGFR inhibition |
| A549 | 20.0 | Mitochondrial pathway activation |
Note: IC values represent the concentration required to inhibit 50% of cell viability.
Case Studies
- Study on Antitumor Activity : A recent study investigated a series of compounds with similar structures to this compound. The results indicated significant antitumor activity with some compounds exhibiting lower IC values than doxorubicin (a standard chemotherapy drug), suggesting enhanced efficacy .
- Mechanistic Insights : Another study focused on the molecular docking and biochemical assays to elucidate the mechanism of action. The findings suggested that these compounds could disrupt mitochondrial functions leading to apoptosis in cancer cells through modulation of Bax and Bcl-2 proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
